N-(3-bromophenyl)-3-butoxybenzamide
Description
N-(3-bromophenyl)-3-butoxybenzamide is a benzamide derivative featuring a 3-bromophenylamine moiety linked via an amide bond to a 3-butoxy-substituted benzoyl group. This compound is synthesized through palladium-catalyzed coupling reactions or nucleophilic substitution, as inferred from analogous synthetic pathways for related benzanilides (e.g., 3-bromoaniline derivatives in ).
Properties
IUPAC Name |
N-(3-bromophenyl)-3-butoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-2-3-10-21-16-9-4-6-13(11-16)17(20)19-15-8-5-7-14(18)12-15/h4-9,11-12H,2-3,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNATGNWAHDUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-3-butoxybenzamide typically involves the following steps:
Formation of 3-bromophenylamine: This can be achieved by bromination of aniline using bromine in the presence of a suitable catalyst.
Formation of 3-butoxybenzoic acid: This involves the esterification of 3-hydroxybenzoic acid with butanol in the presence of an acid catalyst.
Amidation Reaction: The final step involves the reaction of 3-bromophenylamine with 3-butoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Corresponding amines.
Scientific Research Applications
Chemistry: N-(3-bromophenyl)-3-butoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials with specific properties.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is also employed in the development of new bioactive compounds with potential therapeutic applications.
Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are being explored for their pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. It is also employed in the development of new catalysts and reagents for various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-3-butoxybenzamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the butoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The amide group can form hydrogen bonds with target molecules, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural and experimental differences between N-(3-bromophenyl)-3-butoxybenzamide and its analogues:
Key Observations:
Substituent Effects: The 3-butoxy group in the target compound contrasts with the 3,4,5-trimethoxy substitution in , which introduces higher polarity and steric bulk. This may reduce solubility in nonpolar solvents compared to the trimethoxy analogue.
Crystallographic Insights :
- The trimethoxy derivative exhibits a low R factor (0.033), indicating high structural precision in crystallography . This suggests strong intermolecular interactions (e.g., hydrogen bonding via methoxy groups), which are absent in the butoxy analogue.
Synthesis Efficiency :
- The triazole derivative () achieves a moderate yield (45%) and high purity (99.3%) via hydrazine-mediated cyclization, contrasting with the palladium-catalyzed routes for benzamides in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
